5-Dehydroshikimic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

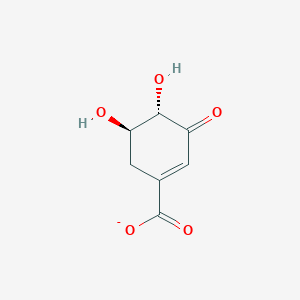

3-dehydroshikimate is a monocarboxylic acid anion that is the conjugate base of 3-dehydroshikimic acid, arising from deprotonation of the carboxy group. It has a role as a Saccharomyces cerevisiae metabolite. It is functionally related to a shikimate. It is a conjugate base of a 3-dehydroshikimic acid.

科学的研究の応用

Pharmaceutical Applications

5-Dehydroshikimic acid serves as a precursor for various pharmaceutical compounds, particularly those targeting viral infections and cancer treatment.

Antiviral Agents

One of the most notable applications of this compound is in the synthesis of antiviral drugs such as Oseltamivir (Tamiflu), which is used to treat influenza. The compound is crucial in the shikimate pathway, leading to the production of shikimic acid, which is then converted into Oseltamivir through a series of chemical reactions .

Anticancer Compounds

Research has demonstrated that derivatives of shikimic acid exhibit anticancer properties. For instance, the synthesis of (−)-zeylenone from shikimic acid derivatives has been explored for its potential in chemotherapy . Additionally, monopalmityloxy shikimic acid has shown anticoagulant activity, further highlighting its therapeutic potential .

Agricultural Applications

This compound and its derivatives are utilized in agriculture primarily as herbicides and antibacterial agents.

Herbicides

Compounds derived from this compound can inhibit the shikimate pathway in plants and bacteria, making them effective herbicides without adverse effects on mammals. This specificity allows for targeted pest control while minimizing ecological disruption .

Antibacterial Agents

The antibacterial properties of shikimic acid derivatives have led to their application in developing new antimicrobial agents. These compounds can disrupt bacterial metabolic pathways, providing a novel approach to combat bacterial infections .

Biochemical Research

In biochemical research, this compound is studied for its role in metabolic pathways and enzyme interactions.

Enzymatic Reactions

5-Dehydroshikimic reductase is an enzyme that catalyzes the conversion of this compound to protocatechuic acid, a compound with various biological activities. Understanding this enzymatic process can lead to insights into metabolic engineering and synthetic biology applications .

Metabolic Pathway Studies

Studies involving genetically modified strains of Escherichia coli have shown that these organisms can be engineered to produce high yields of this compound through optimized growth conditions. This research contributes to developing biotechnological processes for producing valuable metabolites from renewable resources .

Data Tables

Case Studies

-

Case Study 1: Synthesis of Oseltamivir

A study highlighted the synthesis pathway from this compound to Oseltamivir, emphasizing the importance of optimizing extraction methods for high-purity yields necessary for pharmaceutical applications . -

Case Study 2: Antibacterial Activity

Research focusing on shikimic acid derivatives demonstrated significant antibacterial activity against various pathogens, paving the way for new antibiotic formulations derived from natural products . -

Case Study 3: Metabolic Engineering in E. coli

A genetically engineered strain of E. coli was developed to enhance the production of this compound, achieving yields that could support industrial-scale applications for pharmaceutical synthesis .

化学反応の分析

Enzymatic Catalysis and Structural Insights

Key findings from crystallographic and kinetic studies of DHQD include:

Active Site Mechanism

-

Schiff base stabilization : Lys-170 forms a covalent bond with the substrate, positioning it for dehydration. Mutation (K170M) reduces catalytic efficiency by ~22,000-fold .

-

Conformational dynamics of His-143 :

Kinetic Parameters of DHQD

| Enzyme Variant | kcat (s−1) | Km (μM) | kcat/Km (s−1μM−1) |

|---|---|---|---|

| Wild-type (S. enterica) | 210 ± 5 | 21 ± 3 | 10 ± 1 |

| K170M Mutant | 0.015 ± 0.007 | 33 ± 4 | 0.00045 ± 0.00023 |

Table 1: Kinetic constants for wild-type and mutant DHQD .

Further Metabolic Transformations

DHSA serves as a branch point in secondary metabolism:

-

Reduction to shikimic acid : Catalyzed by shikimate dehydrogenase, requiring NADPH .

-

Conversion to chorismic acid : Shikimic acid undergoes phosphorylation and PEP addition to form chorismate, a precursor for phenylalanine, tyrosine, and plant phenolics .

Microbial Production

-

E. coli hyperproducers : Engineered strains yield >50 g/L DHSA, though co-production of quinic acid (4 g/L) complicates purification .

-

Purification steps : Centrifugation, methanol extraction, and ion-exchange chromatography achieve >98% purity .

Enzymatic Conversion from Quinic Acid

特性

分子式 |

C7H7O5- |

|---|---|

分子量 |

171.13 g/mol |

IUPAC名 |

(4S,5R)-4,5-dihydroxy-3-oxocyclohexene-1-carboxylate |

InChI |

InChI=1S/C7H8O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,5-6,9-10H,2H2,(H,11,12)/p-1/t5-,6-/m1/s1 |

InChIキー |

SLWWJZMPHJJOPH-PHDIDXHHSA-M |

SMILES |

C1C(C(C(=O)C=C1C(=O)[O-])O)O |

異性体SMILES |

C1[C@H]([C@@H](C(=O)C=C1C(=O)[O-])O)O |

正規SMILES |

C1C(C(C(=O)C=C1C(=O)[O-])O)O |

ピクトグラム |

Irritant |

同義語 |

3-dehydroshikimate 3-dehydroshikimic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。